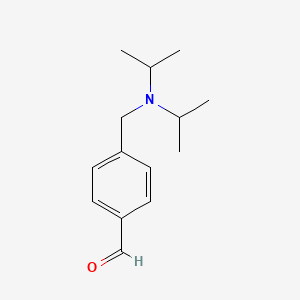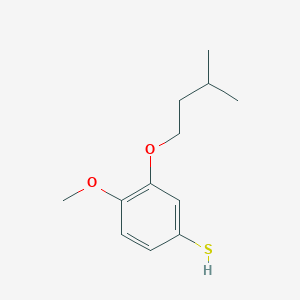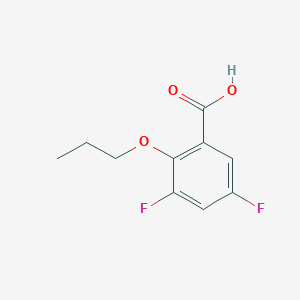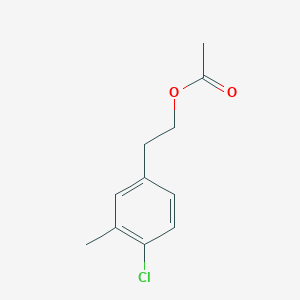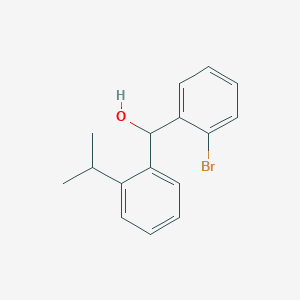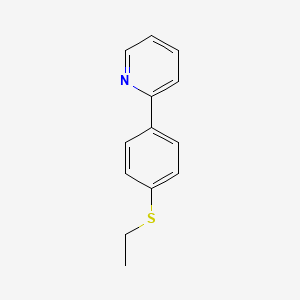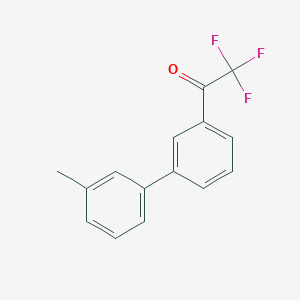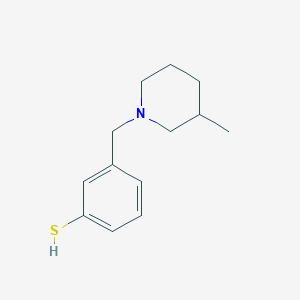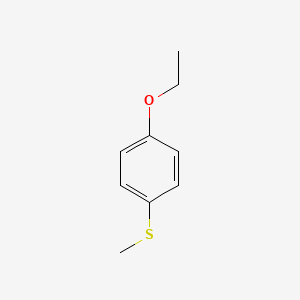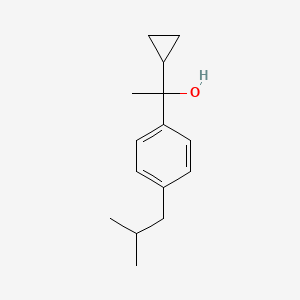
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is an organic compound with the molecular formula C16H22O It is a derivative of 1-(4-isobutylphenyl)ethanol, which is known for its role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be synthesized through the hydrogenation of 4-isobutylacetophenone in the presence of a catalyst such as Raney nickel . The reaction typically involves the following steps:
Hydrogenation: 4-isobutylacetophenone is hydrogenated in the absence of a solvent using a treated activated sponge nickel catalyst.
Cyclopropanation: The resulting 1-(4-isobutylphenyl)ethanol is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropyl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-cyclopropyl-1-(4-isobutylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, similar to ibuprofen . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity towards COX enzymes .
類似化合物との比較
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: The parent compound, which lacks the cyclopropyl group, is a key intermediate in ibuprofen synthesis.
4-Isobutylacetophenone: A precursor in the synthesis of 1-(4-isobutylphenyl)ethanol and its derivatives.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A widely used NSAID with anti-inflammatory and analgesic properties.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its parent compound . This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and fine chemicals.
特性
IUPAC Name |
1-cyclopropyl-1-[4-(2-methylpropyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYNWINHCAFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
